Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-
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Overview
Description
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-, also known as 4’-(9-acridinylamino)methanesulfonanilide, is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is notable for its applications in medicinal chemistry, particularly as an antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- typically involves the reaction of 9-aminoacridine with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes . This compound targets DNA topoisomerase II, an enzyme crucial for DNA replication, leading to the formation of DNA double-strand breaks and ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative with similar DNA intercalating properties and antitumor activity.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Mitoxantrone: A synthetic anthracenedione with DNA intercalating and topoisomerase II inhibitory effects.
Uniqueness
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- is unique due to its specific structure, which allows for effective DNA intercalation and potent antitumor activity . Its ability to induce apoptosis through DNA damage and topoisomerase II inhibition makes it a valuable compound in cancer research and therapy .
Properties
CAS No. |
66147-70-4 |
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Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-(acridin-9-ylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17N3O2S/c21-26(24,25)13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,13H2,(H,22,23)(H2,21,24,25) |
InChI Key |
QPLRHBSMCAJLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)N |
Origin of Product |
United States |
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